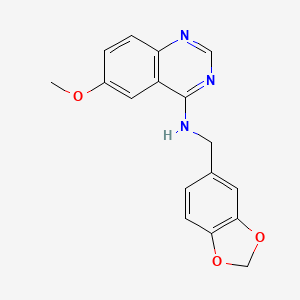

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine is a member of quinazolines.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin .

Mode of Action

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

Similar compounds have been reported to affect the cell cycle, particularly causing cell cycle arrest at the s phase .

Result of Action

Similar compounds have been reported to induce apoptosis in cancer cells .

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine, also known as LSM-25610, is a synthetic compound belonging to the quinazolinamine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

- Molecular Formula : C₁₇H₁₅N₃O₃

- Molecular Weight : 305.32 g/mol

- Structure : The compound features a quinazolinamine core with a methoxy group and a benzodioxole moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds within the quinazolinamine class can modulate nitric oxide (NO) production and exhibit anti-inflammatory effects.

Inhibition of Nitric Oxide Synthase (iNOS)

One of the significant findings regarding the biological activity of this compound is its potential as an inhibitor of inducible nitric oxide synthase (iNOS). In studies involving human A172 cell assays, it was observed that certain analogs demonstrated high potency and selectivity for inhibiting NO formation, which is crucial in inflammatory processes .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Study 1: Anti-cancer Activity

A study evaluated the cytotoxic effects of LSM-25610 on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, leading to apoptosis through mitochondrial pathways. The study highlighted the potential for developing LSM-25610 as an anti-cancer agent.

Study 2: Inflammatory Disease Models

In vivo experiments using models of chronic obstructive pulmonary disease (COPD) demonstrated that treatment with this compound resulted in decreased inflammatory markers and improved lung function metrics. These findings suggest its therapeutic potential in treating inflammatory lung diseases .

Aplicaciones Científicas De Investigación

Biological Activities

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine has demonstrated various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.

- Antimicrobial Properties : Research suggests that it may possess antimicrobial effects against specific bacterial strains, making it a candidate for further investigation as an antibacterial agent.

- Neuroprotective Effects : Some studies have explored its potential in neuroprotection, suggesting that it may mitigate oxidative stress in neuronal cells .

Medicinal Chemistry

The compound's structure allows for modifications that can enhance its pharmacological profile. Researchers are investigating derivatives of this compound to improve potency and selectivity against specific biological targets.

Drug Development

Due to its promising biological activities, this compound is being evaluated for its potential as a lead compound in drug development. Its interactions with various biological targets are being studied through structure-activity relationship (SAR) analyses.

Pharmacological Studies

Pharmacological studies are crucial for understanding the mechanism of action of this compound. These studies typically involve:

- In vitro assays to evaluate cytotoxicity and efficacy against cancer cell lines.

- In vivo models to assess therapeutic potential and safety profiles.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains benzodioxole and methoxy groups | Potential anticancer and antimicrobial activities |

| 6-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-4-quinazolinamine | Furanylmethyl substitution | Variations in biological activity due to furanyl group |

| 6-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-4-quinazolinamine | Pyridinyl substitution | Distinct pharmacological properties compared to other derivatives |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound showed effective inhibition of Gram-positive bacteria at lower concentrations compared to standard antibiotics. This finding supports further exploration into its use as an alternative antimicrobial agent .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-21-12-3-4-14-13(7-12)17(20-9-19-14)18-8-11-2-5-15-16(6-11)23-10-22-15/h2-7,9H,8,10H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQGUYVURISNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN=C2NCC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274327 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150450-42-3 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.